molecular formula C10H8BrNOS2 B2641367 4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide CAS No. 1796959-96-0

4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide

Cat. No. B2641367
CAS RN: 1796959-96-0
M. Wt: 302.2
InChI Key: VNTGUFOTLPHDIE-UHFFFAOYSA-N
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Description

“4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide” is a functionalized derivative of thiophene . Thiophene derivatives have contributed significantly to the growth of materials chemistry and have shown promising developments towards new technologies in electronics . They have also found a wide variety of applications in the agrochemical and pharmaceutical fields .


Synthesis Analysis

The synthesis of “4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide” involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The novelty of this model system is the presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry .

Scientific Research Applications

Synthesis of Derivatives

The compound can be synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . This process involves reactions carried out at temperatures ranging from -78 °C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile .

Material Science Applications

Functionalized derivatives of thiophene, such as this compound, have significantly contributed to the growth of material chemistry . They have shown promising developments towards new technologies in electronics .

Agrochemical Applications

Thiophene-derived small organic molecules, including this compound, have shown a wide variety of applications in the agrochemical field .

Pharmaceutical Applications

This compound also has potential applications in the pharmaceutical field . The presence of functional groups allows for facile derivatization, as well as handles that themselves can be derivatized to the target material .

Organic Semiconductors

Thiophene-mediated molecules, including this compound, play a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

The compound is also used in the fabrication of organic light-emitting diodes (OLEDs) .

Anticancer Properties

Molecules with the thiophene ring system, including this compound, exhibit many pharmacological properties such as anticancer .

Anti-Inflammatory Properties

This compound, with its 2-substituted thiophene framework, is known to have anti-inflammatory properties .

Future Directions

Thiophene derivatives, including “4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide”, have shown promising developments towards new technologies in electronics . They have also found a wide variety of applications in the agrochemical and pharmaceutical fields . Therefore, future research could focus on exploring these applications further and developing new synthetic methods to improve the yield and efficiency of the synthesis process.

properties

IUPAC Name

4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS2/c11-8-3-9(15-6-8)10(13)12-4-7-1-2-14-5-7/h1-3,5-6H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTGUFOTLPHDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CNC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide

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